molecular formula C12H21BO4 B13336082 Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

Cat. No.: B13336082
M. Wt: 240.11 g/mol
InChI Key: UKTPXGQVXVDTBB-UHFFFAOYSA-N
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Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate: is an organic compound with the molecular formula C11H19BO4 . It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate typically involves the reaction of an appropriate alkene with a boronic acid or boronic ester. One common method is the hydroboration of an alkyne followed by oxidation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various boronic acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are frequently employed.

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
  • Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate
  • 4,4,5,5-Tetramethyl-2-(3-methylsulfonyl)phenyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate is unique due to its specific structure, which allows for efficient participation in cross-coupling reactions. Its ethyl ester group provides additional versatility in synthetic applications, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

InChI

InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h2,7-8H2,1,3-6H3

InChI Key

UKTPXGQVXVDTBB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(=O)OCC

Origin of Product

United States

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